1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid
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Overview
Description
4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an isopropoxy group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring, with an additional oxide group attached to the nitrogen atom. Pyridinecarboxylic acids are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-pyridinecarboxylic acid.
Isopropoxylation: The 4-position of the pyridine ring is functionalized with an isopropoxy group using isopropyl alcohol and a suitable catalyst.
Oxidation: The nitrogen atom of the pyridine ring is oxidized to form the 1-oxide group. This step often involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of 4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group back to the amine form.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the isopropoxy and oxide groups.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but lacks the isopropoxy and oxide groups
Uniqueness
4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide is unique due to the presence of both the isopropoxy group and the oxide group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
90610-55-2 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-oxido-4-propan-2-yloxypyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-10(13)8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
VYVODFCNPWRHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=[N+](C=C1)[O-])C(=O)O |
Origin of Product |
United States |
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